Home > Products > Screening Compounds P89747 > 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide - 1903167-20-3

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide

Catalog Number: EVT-2981871
CAS Number: 1903167-20-3
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil

Compound Description: 4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil is a bioactive compound identified in the ethanolic extract of Solanum americana leaves. [] While its specific biological activities are not elaborated upon in the provided abstract, the presence of this and other phytocompounds in S. americana is suggested to support its traditional use for managing various ailments like pancreatic cancer, prostate cancer, asthma, and osteoarthritis. []

4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Compound Description: 4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a dihydrooxazolone derivative synthesized from acylglycines. [] The study focuses on the synthesis, molecular structure, and supramolecular assembly of this and related compounds. [] Polymorphism, a phenomenon where a compound can exist in different crystal forms, is observed in this molecule, with the identification of a second, triclinic polymorph. []

Relevance: This compound shares the oxazole ring system with 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. Both are heterocyclic compounds with potential biological activity, although their specific applications may differ. []

2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one

Compound Description: This compound is another dihydrooxazolone derivative with structural similarities to the previously mentioned 4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. [] It exhibits orientational disorder of the thienyl group in its crystal structure. []

Relevance: This compound shares both the oxazole and thiophene ring systems with 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. The presence of these heterocycles in both compounds indicates a potential for similar chemical reactivity and biological activities, though specific comparisons require further investigation. []

3-anilino-2-phenyl-5-[(thiophen-2-yl)methylidene]-3,5-dihydro-4H-imidazol-4-one

Compound Description: This compound is a dihydroimidazolone derivative synthesized through the reaction of phenylhydrazine with 2-phenyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. [] Its crystal structure reveals orientational disorder in the thienyl group. []

Relevance: While this compound features a dihydroimidazolone core instead of the isoxazole in 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, they both incorporate the thiophene ring. This suggests a potential for overlapping chemical properties and biological effects, although further research is needed to confirm this. []

3-anilino-2-(4-methylphenyl)-5-[(thiophen-2-yl)methylidene]-3,5-dihydro-4H-imidazol-4-one

Compound Description: Similar to the previously mentioned dihydroimidazolone, this compound is also derived from the reaction of phenylhydrazine with a dihydrooxazolone precursor, in this case 2-(4-methylphenyl)-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. [] This compound also exhibits orientational disorder in its thienyl group. []

Relevance: This compound further reinforces the structural connection to 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide by sharing the thiophene ring. While their core structures differ, the presence of this common heterocycle suggests potential similarities in their chemical behavior and possible biological activities. []

2-phenyl-5-[(thiophen-2-yl)methylidene]-3-{[(E)-(thiophen-2-yl)methylidene]amino}-3,5-dihydro-4H-imidazol-4-one

Compound Description: This complex dihydroimidazolone derivative is formed by reacting the product of 2-phenyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one with hydrazine hydrate with thiophene-2-carbaldehyde. [] Unlike the previous two dihydroimidazolone compounds, this one only exhibits orientational disorder in one of its thienyl groups. []

Relevance: This compound, with its two thiophene rings, presents a strong structural link to 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. Their shared feature, the thiophene ring, implies potential overlaps in their chemical properties and biological activities. []

Methyl (2Z)-2-(benzoylamino)-3-(thiophen-2-yl)prop-2-enoate

Compound Description: This compound is formed from the reaction of 2-phenyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one with water, followed by reaction with methanol. [] While not directly sharing a core structure with 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, this compound also features the thiophene ring, potentially impacting its chemical behavior and biological effects. []

Relevance: Though it lacks the core isoxazole and pyridine rings of the target compound, this compound still shares the thiophene ring with 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. [] The presence of this common heterocycle suggests a potential for similar chemical properties and biological activities. []

1-(2,4-dichloro-benzyl)-4-(2-thiophen-2-yl-ethoxy)-1H-pyridin-2-one

Compound Description: This compound is a Fab I inhibitor with potential antimicrobial activity. []

Relevance: It shares the thiophene ring and a substituted pyridine ring system with 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. These structural similarities might lead to overlapping biological activities, particularly in terms of enzyme inhibition. []

3-(3-Methyl-isoxazolo[4,5-b]pyridin-N-oxide-6-yl)-chromen-2-one

Compound Description: This compound represents a class of chromene-substituted isoxazolo[4,5-b]pyridine-N-oxides synthesized through a one-step condensation-cyclization reaction using 3,5-dimethyl-4-nitroisoxazole and substituted 3-acetyl-2-oxo-2H-chromenes. [] This method is highlighted for its simplicity and efficiency in producing these compounds. []

Relevance: Although this compound and 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide differ in their overall structure, they both feature an isoxazole ring linked to a pyridine ring. The presence of this common structural motif suggests a possible connection in their chemical behavior and potential biological activities. []

1-(3-Nitropyridin-4-yl)-1H-tetrazol-5(4H)-one

Compound Description: This tetrazolinone compound is synthesized through the 1,3-dipolar cycloaddition reaction of 3-nitro-4-pyridyl isocyanate with trimethylsilylazide. [] This reaction highlights the reactivity of nitropyridyl isocyanates in cycloaddition reactions. []

Relevance: While this compound and 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide belong to different chemical classes, they both incorporate a substituted pyridine ring. The shared pyridine ring suggests a potential for similar chemical reactivity and biological interactions. []

1-(5-Nitropyridin-2-yl)-1H-tetrazol-5(4H)-one

Compound Description: This tetrazolinone is another product of 1,3-dipolar cycloaddition, formed by the reaction of 5-nitropyridin-2-yl isocyanate with trimethylsilylazide. [] This reaction further demonstrates the reactivity of nitropyridyl isocyanates in cycloaddition reactions. []

Relevance: Similar to the previous tetrazolinone compound, this molecule shares a substituted pyridine ring with 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. [] The presence of this common structural feature suggests a possible link in their chemical properties and potential biological activities. []

3,5-Dimethyl-N-(3-nitropyridin-4-yl)pyridin-2-amine

Compound Description: This substituted amine is synthesized through the reaction of 3-nitro-4-pyridyl isocyanate with 3,5-dimethylpyridine N-oxide, followed by rearrangement and decarboxylation. [] This reaction pathway demonstrates the potential for nitropyridyl isocyanates to be used in the synthesis of various amine derivatives. []

Relevance: While it lacks the isoxazole and thiophene rings of the target compound, this compound features a pyridine ring directly linked to a nitro-substituted pyridine ring, similar to the pyridyl-thiophene connection in 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. [] This structural similarity hints at possible similarities in their chemical properties and potential biological activities. []

3,5-Dimethyl-N-(5-nitropyridin-2-yl)pyridin-2-amine

Compound Description: Analogous to the previous compound, this substituted amine is formed by reacting 5-nitropyridin-2-yl isocyanate with 3,5-dimethylpyridine N-oxide, followed by rearrangement and decarboxylation. [] This reaction reinforces the utility of nitropyridyl isocyanates in producing amine derivatives. []

Relevance: This compound also features a pyridine ring directly connected to a nitro-substituted pyridine ring, mirroring the connection between the pyridine and thiophene rings in 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. [] This structural parallel suggests a potential for shared chemical characteristics and biological effects. []

N-(5-Nitropyridin-2-yl)pyridin-2-amine

Compound Description: This substituted amine is synthesized via the reaction of 5-nitropyridin-2-yl isocyanate with pyridine N-oxide, followed by rearrangement and decarboxylation. [] This reaction further exemplifies the use of nitropyridyl isocyanates in generating diverse amine compounds. []

Relevance: Like the previous two amine derivatives, this compound possesses a pyridine ring directly attached to a nitro-substituted pyridine ring. This structural similarity to 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, where the thiophene ring is attached to the pyridine ring, suggests a potential for similar chemical behavior and biological interactions. []

5-Methyl-N-(5-nitropyridin-2-yl)pyridin-2-amine

Compound Description: This substituted amine is produced by the reaction of 5-nitropyridin-2-yl isocyanate with 3-methylpyridine N-oxide, followed by rearrangement and decarboxylation. [] This reaction further highlights the versatility of nitropyridyl isocyanates in the synthesis of amine compounds. []

Relevance: This compound also possesses a pyridine ring directly connected to a nitro-substituted pyridine ring, echoing the linkage between the pyridine and thiophene rings in 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. [] This structural correspondence hints at potential similarities in their chemical characteristics and biological activities. []

3-Methyl-N-(5-nitropyridin-2-yl)pyridin-2-amine

Compound Description: This substituted amine is synthesized through the reaction of 5-nitropyridin-2-yl isocyanate with pyridine N-oxide, followed by rearrangement and decarboxylation. [] This reaction underscores the broad applicability of nitropyridyl isocyanates in constructing diverse amine derivatives. []

Relevance: This compound, with its pyridine ring directly linked to a nitro-substituted pyridine ring, parallels the structural connection between the pyridine and thiophene rings in 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. [] This structural similarity points towards possible commonalities in their chemical behavior and biological effects. []

Zolpidem

Compound Description: Zolpidem, chemically known as N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, is a widely used sedative-hypnotic drug. [] Its primary application is in the treatment of insomnia. []

Relevance: Although zolpidem lacks the isoxazole and thiophene rings present in 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, it shares a substituted pyridine ring system. This common structural element suggests a potential for similar pharmacological properties, especially those related to central nervous system activity. []

Zolpidem phenyl-4-carboxylic acid (Z4CA)

Compound Description: Zolpidem phenyl-4-carboxylic acid (Z4CA) is the major metabolite of zolpidem, formed through its metabolic breakdown. []

Relevance: As the main metabolite of zolpidem, Z4CA shares the substituted pyridine ring system with both zolpidem and 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. [] This structural connection suggests that Z4CA might exhibit similar pharmacological activities, although likely with reduced potency compared to zolpidem. []

(2R,3S)-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973)

Compound Description: IN973 is a radioligand used to study γ-secretase, an enzyme complex involved in the production of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. [, ] IN973 binds to γ-secretase with high affinity and specificity, making it a valuable tool for investigating the enzyme's activity and the effects of γ-secretase inhibitors. [, ]

Relevance: Although structurally distinct from 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, IN973 serves as a tool for evaluating γ-secretase inhibitors. This connection highlights the potential for the target compound to be investigated as a potential γ-secretase inhibitor, although further research is necessary to assess its activity and selectivity. [, ]

2-[(1R)-1-[amino]ethyl]-5-fluoro-benzenepropanoic acid (BMS-299897)

Compound Description: BMS-299897 is a γ-secretase inhibitor that has shown promising results in reducing brain Aβ40 levels in transgenic mice models of Alzheimer's disease. [, ]

Relevance: As a known γ-secretase inhibitor, BMS-299897 serves as a reference point for evaluating the potential of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide as a γ-secretase inhibitor. Structural similarities between the compounds, particularly the presence of aromatic rings and heterocycles, warrant further investigation into the target compound's potential activity against γ-secretase. [, ]

(S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide (BMS-433796)

Compound Description: BMS-433796 is another potent γ-secretase inhibitor that demonstrates Aβ-lowering effects in transgenic mouse models of Alzheimer's disease. [, , ]

Relevance: Similar to BMS-299897, BMS-433796 provides a comparative framework for assessing the potential γ-secretase inhibitory activity of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. The presence of aromatic rings and heterocycles in both compounds suggests that the target compound might also interact with γ-secretase, though further studies are needed to confirm this. [, , ]

[6-(cis-2,6-dimethylmorpholine-4-yl)pyridin-3-yl]-amide 2-methyl-4'-trifluoromethoxybiphenyl-3-carboxylic acid

Compound Description: This compound is a Smoothened antagonist, targeting a key component of the Hedgehog signaling pathway, which is involved in various developmental processes and implicated in certain cancers. []

Relevance: Although not directly structurally related to 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, this Smoothened antagonist highlights the potential for targeting specific signaling pathways with small molecules. Further research into the target compound could explore its possible interactions with various signaling pathways, including the Hedgehog pathway. []

N-[4-chloro-3-(5-dimethylamino-1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Compound Description: This compound is another Smoothened antagonist targeting the Hedgehog signaling pathway. [] Its specific mechanism of action and efficacy are not elaborated upon in the provided abstract. []

Relevance: Similar to the previous Smoothened antagonist, this compound provides an example of targeting a specific signaling pathway with small molecule inhibitors. While not directly structurally related to 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, it highlights the potential for the target compound to be investigated for its interactions with various signaling pathways. []

2-[(R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2′]bipyrazinyl-5′-yl]propane-2-ol

Compound Description: This compound is also classified as a Smoothened antagonist, acting on the Hedgehog signaling pathway. [] Its specific pharmacological properties and efficacy are not detailed in the provided abstract. []

Relevance: As another example of a Smoothened antagonist, this compound reinforces the concept of targeting specific signaling pathways with small molecules. While structurally different from 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, it emphasizes the potential for the target compound to be explored for its interactions with diverse signaling pathways. []

1-benzyl-N-((2-methoxy-4,6-dimethylpyridin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (Inhibitor 2)

Compound Description: Inhibitor 2 is a small molecule designed to modulate the interaction between neuronal calcium sensor 1 (NCS1) and the dopamine receptor 2 (D2), a protein-protein interaction implicated in bipolar disorder and schizophrenia. [] It was developed using a structure-based drug design approach but exhibited limited aqueous solubility, hindering accurate affinity determination. []

1-(4-chlorobenzyl)-3,5-dimethyl-N-((5-(morpholine-4-carbonyl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide (Inhibitor 5)

Compound Description: Inhibitor 5 is a second-generation compound designed to modulate the NCS1:D2 interaction, with improved aqueous solubility compared to Inhibitor 2. [] It emerged as the most promising hit compound in the study. []

Relevance: Inhibitor 5, like Inhibitor 2, shares the pyrazole ring with 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. [] The improved solubility of this compound demonstrates the importance of optimizing drug-like properties during drug development. This consideration is relevant for future studies investigating the pharmaceutical potential of the target compound. []

5-methyl-3-phenyl-1H-pyrazole

Compound Description: This compound is a fragment identified through a fragment-based drug design approach as a potential hit for modulating the NCS1:D2 interaction. [] Fragment-based design involves screening small molecules for their ability to bind to protein targets, followed by optimization and linking of these fragments to develop more potent compounds. []

Relevance: 5-methyl-3-phenyl-1H-pyrazole shares the pyrazole ring with 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. [] This fragment highlights the potential for exploring the target compound as a starting point for fragment-based drug design, particularly in targeting protein-protein interactions. []

Properties

CAS Number

1903167-20-3

Product Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide

Molecular Formula

C18H19N3O2S

Molecular Weight

341.43

InChI

InChI=1S/C18H19N3O2S/c1-12-16(13(2)23-21-12)5-6-18(22)20-10-14-8-15(11-19-9-14)17-4-3-7-24-17/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,20,22)

InChI Key

WDLPXGIXZVWLFX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.